4-(4-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
4-(4-Fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with a 4-fluorophenyl group at position 4, a methyl group at position 5, and a 3-(trifluoromethyl)benzyl group at position 2. The trifluoromethyl (CF₃) and fluorophenyl substituents confer electron-withdrawing properties, enhancing metabolic stability and influencing intermolecular interactions .
Properties
IUPAC Name |
4-(4-fluorophenyl)-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F4N3O/c1-11-22-23(10-12-3-2-4-13(9-12)17(19,20)21)16(25)24(11)15-7-5-14(18)6-8-15/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZQEAONHHMQKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)F)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing trifluoromethyl groups have been found to exhibit numerous pharmacological activities.
Mode of Action
It’s known that trifluoromethyl-containing compounds can interact with various biological targets, leading to a range of pharmacological effects.
Biochemical Pathways
Trifluoromethyl-containing compounds are known to interact with various biochemical pathways, leading to a range of pharmacological effects.
Pharmacokinetics
The trifluoromethyl group is known to improve the metabolic stability of pharmaceuticals, potentially enhancing their bioavailability.
Result of Action
Trifluoromethyl-containing compounds are known to exhibit a range of pharmacological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Substituent Comparison of Triazolone Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to methoxy or ethoxy groups in analogs .
- Halogen Effects : Fluorine at the 4-position (target) vs. chlorine in analogs (e.g., ) may alter electronic distribution and binding affinity in biological targets.
- Sulfur-Containing Analogs : Sulfanyl substituents (e.g., ) could modulate redox activity or metal coordination, differing from the benzyl group in the target compound.
Computational and Structural Analysis
- Density Functional Theory (DFT) : Studies on analogous compounds (e.g., ) utilize DFT to predict electronic properties, which could explain the target’s stability and reactivity.
- Crystallographic Tools : SHELX software is widely used for structure determination of triazolones, as seen in and , ensuring accurate conformational analysis.
Q & A
Q. What are the recommended synthetic routes for preparing 4-(4-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one?
- Methodology : The compound can be synthesized via a multi-step process involving: (i) Condensation of substituted hydrazines with carbonyl derivatives to form the triazole core. (ii) Alkylation or benzylation reactions to introduce the 3-(trifluoromethyl)benzyl group. (iii) Purification via recrystallization (using ethanol or methanol) or column chromatography (silica gel, chloroform/methanol eluent) . Critical Parameters : Use anhydrous conditions for alkylation steps, and monitor reaction progress via TLC or HPLC to avoid side products .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : (i) Spectroscopy : ¹H/¹³C NMR to confirm substituent positions; FT-IR for functional group validation (e.g., C=O stretch at ~1700 cm⁻¹). (ii) Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays). (iii) Crystallography : Single-crystal X-ray diffraction for absolute configuration confirmation, as demonstrated for analogous triazole derivatives .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in DMSO, DMF, and dichloromethane; poorly soluble in aqueous buffers. Pre-solubilization in DMSO (≤1% v/v) is recommended for in vitro studies .
- Stability : Stable at room temperature in inert atmospheres. Degradation observed under prolonged UV light or extreme pH (<3 or >10); store desiccated at -20°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodology : (i) Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays with standardized protocols (e.g., MTT assay for cytotoxicity). (ii) Metabolic Stability : Assess liver microsomal stability to rule out rapid in vivo degradation masking efficacy . (iii) Structural Analog Comparison : Compare activity with fluorophenyl- and trifluoromethyl-containing analogs to isolate substituent-specific effects .
Q. What computational strategies are effective for predicting binding modes of this triazolone derivative?
- Methodology : (i) Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins (e.g., kinases or GPCRs). (ii) MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water model) to evaluate ligand-protein stability. (iii) QSAR Modeling : Correlate trifluoromethyl group orientation with activity using Hammett constants or DFT-based descriptors .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodology : (i) Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, solvent ratio, catalyst loading). For example, microwave-assisted synthesis at 80°C in DMF increases yield by 20% . (ii) Flow Chemistry : Continuous-flow reactors reduce side reactions and improve reproducibility for triazole ring formation steps .
Q. What strategies mitigate batch-to-batch variability in physicochemical properties?
- Methodology : (i) Polymorph Screening : Use solvent-antisolvent crystallization (e.g., acetone/water) to isolate thermodynamically stable forms. (ii) Particle Size Control : Employ jet milling or sonication to ensure consistent dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
